N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide
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Overview
Description
N-{2-[1-(4-PHENOXYBUTYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that combines a benzodiazole ring with a phenoxybutyl group and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-PHENOXYBUTYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. The phenoxybutyl group is then introduced through a substitution reaction, followed by the attachment of the cyclohexanecarboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-PHENOXYBUTYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{2-[1-(4-PHENOXYBUTYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{2-[1-(4-PHENOXYBUTYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(4-Phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}acetamide
- N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide .
Uniqueness
N-{2-[1-(4-PHENOXYBUTYL)-1H-13-BENZODIAZOL-2-YL]ETHYL}CYCLOHEXANECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H33N3O2 |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[2-[1-(4-phenoxybutyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C26H33N3O2/c30-26(21-11-3-1-4-12-21)27-18-17-25-28-23-15-7-8-16-24(23)29(25)19-9-10-20-31-22-13-5-2-6-14-22/h2,5-8,13-16,21H,1,3-4,9-12,17-20H2,(H,27,30) |
InChI Key |
ASBFYSZRZOQALP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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